3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine

Physicochemical Properties Medicinal Chemistry ADME

Medicinal chemistry groups often face SAR discontinuity when substituting this 3-piperidinyl imidazole building block with the 4-piperidinyl isomer. 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine (CAS 1153265-18-9) is the exact regioisomer required for Merck-patented kinase inhibitor series and first-in-class TRF1-TIN2 PPI inhibitors. • 3-piperidinyl linkage validated by X-ray crystallography in TRF1 TRFH domain binding. • XLogP3 of 1.1 (vs. ~1.9 for the 4-isomer) ensures differentiated ADME and solubility profiles. • Supplied as ≥95% purity powder; ideal for fragment-based library enumeration and LC-MS reference standards.

Molecular Formula C9H12F3N3
Molecular Weight 219.21 g/mol
CAS No. 1153265-18-9
Cat. No. B1418991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
CAS1153265-18-9
Molecular FormulaC9H12F3N3
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=C(N2)C(F)(F)F
InChIInChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2,(H,14,15)
InChIKeyAQRVZTOQDFOBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine


3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine (CAS 1153265-18-9) is a fluorinated heterocyclic building block with the molecular formula C9H12F3N3 and a molecular weight of 219.21 g/mol, characterized by a piperidine ring linked at the 3-position to a trifluoromethyl-substituted imidazole . It is supplied as a powder with a purity of 95% and is intended for research use as a synthetic intermediate . The compound's regiochemistry, featuring a 3-piperidinyl attachment to the imidazole core, distinguishes it from the more common 4-piperidinyl isomer, leading to differentiated physicochemical properties critical for specific synthetic strategies .

Why This Specific Regioisomer Is Irreplaceable


Substituting this compound with a generic imidazole-piperidine or its 4-piperidinyl regioisomer introduces significant risk in synthetic route development and structure-activity relationship (SAR) studies. The position of the piperidine linkage on the imidazole ring dictates the molecule's three-dimensional orientation, affecting key properties. For example, the 3-piperidinyl isomer exhibits a lower computed lipophilicity (XLogP3 of 1.1) compared to the 4-piperidinyl analogue (LogP of ~1.9), potentially leading to differences in solubility and pharmacokinetic behavior of downstream products . Furthermore, the specific 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine scaffold is a defining substructure in novel kinase inhibitors and TRF1-TIN2 protein-protein interaction modulators described in recent patents and literature, meaning any change in regioisomerism would break the intellectual property and biological rationale of these lead series [1][2].

Quantitative Differentiation Data


Reduced Lipophilicity vs. 4-Piperidinyl Isomer

The 3-piperidinyl attachment in the target compound results in a significantly lower computed partition coefficient (XLogP3 = 1.1) compared to the 4-piperidinyl regioisomer (4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine), which has a computed LogP of approximately 1.9 . This difference of approximately 0.8 log units suggests the target compound is markedly more hydrophilic.

Physicochemical Properties Medicinal Chemistry ADME

Core Scaffold in Patented Kinase Inhibitors

The 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine scaffold is a central substructure in a series of novel imidazole-piperidinyl amine compounds claimed for the treatment of hyperproliferative diseases, specifically as modulators of kinase activity [1]. In contrast, the related series of imidazole-piperidinyl derivatives from the same patent family focus on varied amine substitutions, highlighting the core 3-linked scaffold as a conserved, critical feature for activity [2].

Kinase Inhibition Cancer Therapeutics Patent Analysis

Validated Fragment for TRF1-TIN2 PPI Inhibition

A closely related analogue, (3R)-3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, was identified as a first-in-class inhibitor of the TRF1-TIN2 protein-protein interaction via fragment screening, with its binding mode confirmed by X-ray crystallography (resolution 2.44 Å) [1]. The 3-piperidinyl-imidazole core of the target compound is the essential fragment from which this lead was optimized, demonstrating the scaffold's unique ability to engage this novel target.

Protein-Protein Interaction Telomere Biology Fragment-Based Drug Discovery

Key Research Applications


Synthesis of Next-Gen Kinase Inhibitors

Procurement of this specific regioisomer is essential for medicinal chemistry groups synthesizing novel analogues within the imidazole-piperidinyl amine class of kinase inhibitors, as described in the Merck patent family [1]. The differentiated lipophilicity (XLogP3 = 1.1) ensures predictable ADME properties in derived leads. Using the 4-piperidinyl isomer (LogP ~1.9) would produce a different physical property profile and likely void SAR continuity with the patented series.

Fragment Growth for Telomere Target Engagement

Biophysics and structural biology groups working on shelterin complex targets can use this compound to explore the TRF1 TRFH domain binding pocket. The unsubstituted 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine serves as the optimal starting fragment for structure-guided growth, as it was the basis for the first-in-class TRF1-TIN2 PPI inhibitors validated by X-ray crystallography [2].

LC-MS Reference Standard Development

Analytical chemistry groups developing LC-MS methods for drug metabolite or impurity profiling can use this compound as a well-characterized reference standard. Its distinct retention time driven by a low XLogP3 (1.1) relative to more lipophilic process impurities makes it an ideal marker for establishing system suitability and method selectivity .

GPCR Allosteric Modulator Design

Computational chemists investigating structure-based design of GPCR positive allosteric modulators can use this scaffold for virtual library enumeration. Its specific H-bond donor/acceptor profile (2 HB donors, 5 HB acceptors) and moderate polarity provide a balanced vector set for docking into allosteric pockets, which is distinct from the 4-piperidinyl isomer with its different spatial presentation of the basic amine .

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